N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Another method involves the reaction of substituted buta-1-enes with potassium sulfide .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .
Chemical Reactions Analysis
Thiophene derivatives show high antimicrobial activity against various microbial infections . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .
Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
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Medicinal Chemistry
- Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
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Organic Semiconductors
- Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs) .
- The physicochemical characteristics of the recently created substances were analyzed using thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), and UV-vis spectroscopy .
- The substances were employed as semiconductor layers in bottom-gate/top-contact OFETs through solution shearing methods for device fabrication, and their electrical performances were meticulously evaluated .
- The outcoming OFET device displayed p-channel behavior, demonstrating hole mobility of up to 0.005cm 2 /Vs and a current on/off ratio higher than 10 6 .
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Organic Thin-Film Transistors
- Benzo[b]thiophene derivatives have been used as organic semiconductors for organic thin-film transistors .
- The substances are employed as semiconductor layers in bottom-gate/top-contact OFETs through solution shearing methods for device fabrication .
- The outcoming OFET device displayed p-channel behavior, demonstrating hole mobility of up to 0.005cm 2 /Vs and a current on/off ratio higher than 10 6 .
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Synthesis of Anthra[2,3-b:7,6-b′]bis[1benzothiophenes (ABBTs)]
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Synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene Derivatives
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Anti-Atherosclerotic Agents
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Metal Complexing Agents
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Synthesis of Anthra[2,3-b:7,6-b′]bis[1benzothiophenes (ABBTs)]
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Synthesis of 3-Ethynyl-2-(Thiophen-2-yl)benzo[b]thiophene Derivatives
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-13(7-16-15(18)10-5-6-19-8-10)12-9-20-14-4-2-1-3-11(12)14/h1-4,9-10,13,17H,5-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIMTYSNQFIPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide |
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